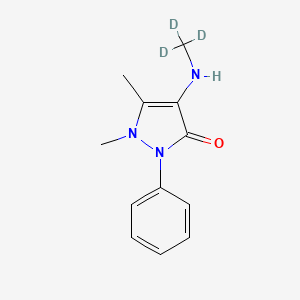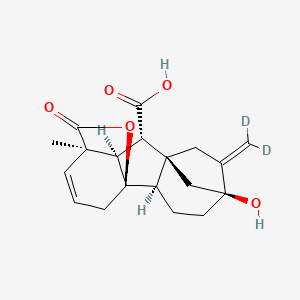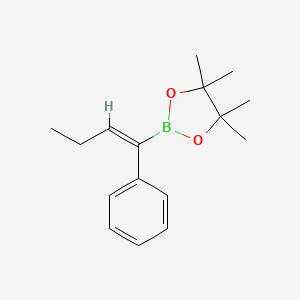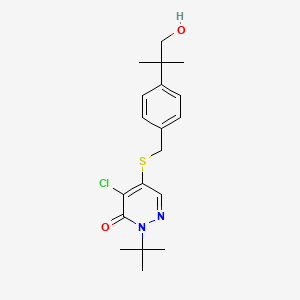
O-Desmethyl Venlafaxine N-Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Desmethyl Venlafaxine N-Dimer is a chemical compound with the molecular formula C32H48N2O4 and a molecular weight of 524.73 g/mol . It is a dimeric impurity of O-Desmethyl Venlafaxine, which is the major active metabolite of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder . This compound is often used as a reference marker and standard in pharmaceutical research and quality control .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl Venlafaxine N-Dimer typically involves the demethylation of Venlafaxine using reagents such as mercaptan, diphenylphosphine, and hydrobromic acid . The reaction conditions often include controlled temperatures and specific solvents to ensure the selective removal of the methyl group from the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps such as crystallization and chromatography to isolate the desired dimeric impurity .
Analyse Chemischer Reaktionen
Types of Reactions
O-Desmethyl Venlafaxine N-Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
O-Desmethyl Venlafaxine N-Dimer has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the quality control of pharmaceutical products to ensure the absence of impurities.
Wirkmechanismus
The mechanism of action of O-Desmethyl Venlafaxine N-Dimer is similar to that of its parent compound, Venlafaxine. It inhibits the reuptake of serotonin and norepinephrine by blocking their respective transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . This action helps alleviate symptoms of depression and anxiety . The compound also has a weak inhibitory effect on dopamine reuptake .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Venlafaxine: The parent compound, used as an antidepressant.
Desvenlafaxine: The major active metabolite of Venlafaxine, also used as an antidepressant.
N-Desmethyl Venlafaxine: A secondary metabolite with lower activity.
Uniqueness
O-Desmethyl Venlafaxine N-Dimer is unique due to its dimeric structure, which distinguishes it from other metabolites and impurities of Venlafaxine. This structural difference may influence its pharmacokinetic and pharmacodynamic properties, making it an important compound for research and quality control .
Eigenschaften
Molekularformel |
C32H48N2O4 |
|---|---|
Molekulargewicht |
524.7 g/mol |
IUPAC-Name |
4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-methylamino]methyl]phenol |
InChI |
InChI=1S/C32H48N2O4/c1-33(2)22-28(31(37)16-6-4-7-17-31)25-12-15-30(36)26(20-25)21-34(3)23-29(24-10-13-27(35)14-11-24)32(38)18-8-5-9-19-32/h10-15,20,28-29,35-38H,4-9,16-19,21-23H2,1-3H3 |
InChI-Schlüssel |
NHEAWHUHZWCISZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(C1=CC(=C(C=C1)O)CN(C)CC(C2=CC=C(C=C2)O)C3(CCCCC3)O)C4(CCCCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


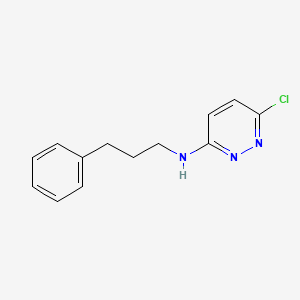
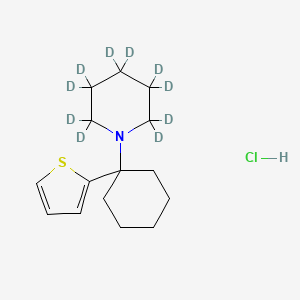
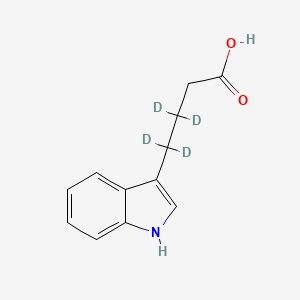
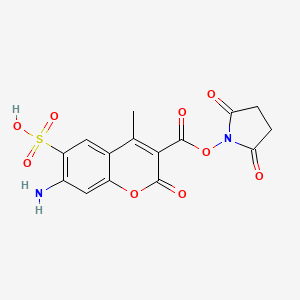
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
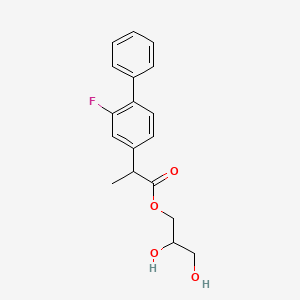
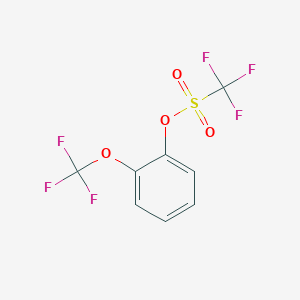
![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)

